molecular formula C3H7Cl B146392 1-Chloropropane CAS No. 540-54-5

1-Chloropropane

Cat. No.: B146392
CAS No.: 540-54-5
M. Wt: 78.54 g/mol
InChI Key: SNMVRZFUUCLYTO-UHFFFAOYSA-N
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Description

1-Chloropropane (C₃H₇Cl), also known as n-propyl chloride, is a primary chloroalkane with a linear structure (CH₃CH₂CH₂Cl). It is a colorless, flammable liquid with a chloroform-like odor and a boiling point of 46.6°C . Its vapor pressure is 345 mm Hg at 25°C, and it is slightly soluble in water . Industrially, it is synthesized via the reaction of n-propanol with hydrochloric acid using zinc chloride as a catalyst .

Key identifiers include:

  • CAS Registry Number: 540-54-5
  • Molecular weight: 78.54 g/mol
  • ChemSpider ID: 10437

Preparation Methods

Synthesis from Propan-1-ol via Chlorinating Agents

Reaction with Thionyl Chloride (SOCl₂)

The reaction of propan-1-ol (CH₃CH₂CH₂OH) with thionyl chloride (SOCl₂) in the presence of pyridine is a widely used laboratory method. Pyridine neutralizes the HCl byproduct, driving the reaction to completion:

CH₃CH₂CH₂OH+SOCl₂pyridineCH₃CH₂CH₂Cl+SO₂+HCl\text{CH₃CH₂CH₂OH} + \text{SOCl₂} \xrightarrow{\text{pyridine}} \text{CH₃CH₂CH₂Cl} + \text{SO₂} + \text{HCl}

This method achieves near-quantitative yields (>95%) under mild conditions (25–50°C) and produces gaseous byproducts (SO₂, HCl), simplifying purification .

Reaction with Phosphorus Trichloride (PCl₃)

An alternative route involves phosphorus trichloride (PCl₃), which reacts with propan-1-ol in a 1:3 molar ratio:

3CH₃CH₂CH₂OH+PCl₃3CH₃CH₂CH₂Cl+H₃PO₃3\,\text{CH₃CH₂CH₂OH} + \text{PCl₃} \rightarrow 3\,\text{CH₃CH₂CH₂Cl} + \text{H₃PO₃}

The reaction is exothermic (ΔH=114kJ mol1\Delta H = -114\,\text{kJ mol}^{-1}) and typically conducted at 50–80°C . While efficient, the formation of phosphorous acid (H₃PO₃) necessitates post-reaction neutralization. Industrial scalability is limited due to handling challenges associated with PCl₃’s corrosivity.

Free Radical Chlorination of Propane

Propane chlorination under UV light or high-temperature conditions proceeds via a free radical mechanism. Chlorine gas (Cl₂) abstracts a hydrogen atom from propane, generating a propyl radical, which subsequently reacts with Cl₂:

CH₃CH₂CH₃+Cl2UV/hvCH₃CH₂CH₂Cl+CH₃CHClCH3+HCl\text{CH₃CH₂CH₃} + \text{Cl}2 \xrightarrow{\text{UV/hv}} \text{CH₃CH₂CH₂Cl} + \text{CH₃CHClCH}3 + \text{HCl}

This method produces a mixture of this compound (44%) and 2-chloropropane (56%) due to the relative stability of secondary radicals . Selectivity for the primary isomer is low, making this route less favorable for high-purity applications.

Hydrochlorination of Propene

Anti-Markovnikov Addition with Peroxides

Propene (CH₂=CHCH₃) reacts with hydrogen chloride (HCl) in the presence of peroxides to yield this compound via a radical chain mechanism. Peroxides initiate the reaction, favoring anti-Markovnikov addition:

CH₂=CHCH₃+HClROORCH₂CH₂CH₂Cl\text{CH₂=CHCH₃} + \text{HCl} \xrightarrow{\text{ROOR}} \text{CH₂CH₂CH₂Cl}

This method avoids the formation of 2-chloropropane but requires stringent control of peroxide concentration to minimize side reactions .

Industrial Production and Optimization

Industrial-scale synthesis prioritizes cost-effectiveness and scalability. The free radical chlorination of propane is predominant due to propane’s low cost, despite its poor selectivity. Recent advances in catalytic systems (e.g., ZnCl₂) have improved this compound yields to ~50% . Alternatively, the SOCl₂ method is employed for high-purity batches in pharmaceutical applications.

Comparative Analysis of Methods

Method Conditions Yield Byproducts Purity
SOCl₂ + Propan-1-ol25–50°C, pyridine>95%SO₂, HClHigh
PCl₃ + Propan-1-ol50–80°C85–90%H₃PO₃Moderate
Radical ChlorinationUV light, 100–200°C44%2-chloropropane, HClLow
Propene + HCl + Peroxide40–60°C, peroxides70–75%OligomersModerate

Kinetic and Mechanistic Insights

Theoretical studies using MP2/aug-cc-pVDZ calculations reveal that hydrogen abstraction from this compound by chlorine atoms follows a temperature-dependent kinetic isotope effect (kH/kD=1.22.1k_H/k_D = 1.2–2.1) . This impacts reaction design in deuterated compound synthesis.

Chemical Reactions Analysis

1-Chloropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium hydroxide: Used in nucleophilic substitution reactions to form alcohols.

    Strong bases (e.g., potassium tert-butoxide): Used in elimination reactions to form alkenes.

    Magnesium in dry ether: Used to form Grignard reagents.

Major Products Formed:

    n-Propyl alcohol: Formed from nucleophilic substitution reactions.

    Propene: Formed from elimination reactions.

    Grignard reagents: Formed from reactions with magnesium.

Scientific Research Applications

Chemical Intermediate

1-Chloropropane serves as a vital chemical intermediate in the synthesis of various compounds. Notably, it is used in the production of n-propylamine, which is essential for manufacturing surfactants, herbicides, and pharmaceuticals. The reaction typically involves the chlorination of n-propanol using hydrochloric acid in the presence of a catalyst such as zinc chloride .

Table 1: Key Reactions Involving this compound

Reaction TypeProductApplication
Chlorinationn-PropylamineSurfactants, herbicides
AlkylationVarious pharmaceuticalsAntidepressants, anesthetics
Synthesis of sweetenersSodium 2-(4-methoxybenzoyl)benzoateFood and beverage industry

Pharmaceutical Applications

This compound has been studied for its potential use as an anesthetic and antiparasitic agent. Research indicates that it may have efficacy in inducing anesthesia in laboratory settings, although its application in human medicine remains limited due to safety concerns .

Case Study: Anesthetic Properties
A study conducted on rats demonstrated that this compound could induce anesthesia effectively without significant adverse effects at controlled doses. However, higher concentrations led to respiratory irritation and central nervous system effects such as dizziness and nausea .

Toxicological Studies

Toxicological research on this compound has provided insights into its safety profile and potential health risks. A subchronic inhalation toxicity study revealed that exposure to high concentrations could result in liver necrosis and alveolar hemorrhage in rats . The no-observable-adverse-effect level (NOAEL) was determined to be below 310 ppm for continuous exposure.

Table 2: Toxicological Findings from Inhalation Studies

Exposure Level (ppm)Observed Effects
0No adverse effects
310Mild physiological changes
1250Decreased glucose levels
5000Significant liver damage

Environmental Impact

The environmental fate of this compound indicates moderate persistence and mobility in soil and water systems. It can volatilize quickly from water surfaces and is not expected to accumulate significantly in aquatic organisms . Its degradation primarily occurs through reactions with hydroxyl radicals in the atmosphere.

Industrial Uses

In industrial settings, this compound is utilized as a solvent and degreasing agent due to its effective cleaning properties. It is also employed in the production of various chemicals and as a refrigerant in specific applications.

Table 3: Industrial Applications of this compound

ApplicationDescription
SolventUsed for cleaning and degreasing
RefrigerantEmployed in specific cooling systems
Chemical synthesisIntermediate for producing other chemicals

Mechanism of Action

The mechanism of action of 1-chloropropane primarily involves its reactivity as an alkyl halide. The chlorine atom in this compound is highly electronegative, making the carbon-chlorine bond polar. This polarity makes the carbon atom susceptible to nucleophilic attack, leading to various substitution and elimination reactions . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles or bases used in the reactions.

Comparison with Similar Compounds

Comparison with Structural Isomers: 1-Chloropropane vs. 2-Chloropropane

Structural and Physical Properties

This compound and 2-chloropropane (isopropyl chloride, CH₃CHClCH₃) are position isomers. Differences in chlorine substitution lead to distinct properties:

Property This compound 2-Chloropropane References
Molecular formula C₃H₇Cl C₃H₇Cl
Boiling point (°C) 46.6 34.8
Henry’s Law constant 0.022 atm·m³/mol (25°C) 0.031 atm·m³/mol (25°C)
Density (g/cm³) 0.89 0.86

Key Observations :

  • 2-Chloropropane’s lower boiling point reflects weaker intermolecular forces due to branching .
  • Henry’s Law constants indicate this compound is less volatile in water than 2-chloropropane .

Reactivity and Spectral Differences

  • NMR Spectroscopy :
    • This compound exhibits three distinct proton environments (δ 1.0 ppm for CH₃, δ 1.8 ppm for CH₂, δ 3.4 ppm for CH₂Cl), while 2-chloropropane shows two signals (δ 1.4 ppm for equivalent CH₃ groups, δ 4.0 ppm for CHCl) .
  • Reaction Pathways: In Williamson ether synthesis, this compound undergoes nucleophilic substitution (SN2) with 1-propanolate, forming dipropyl ether . 2-Chloropropane, a secondary chloride, is less reactive in SN2 but may favor elimination (E2) under basic conditions.
  • Photo-oxidation Products :
    • This compound oxidizes to propionaldehyde , whereas 2-chloropropane forms acetone .

Comparison with Other Chloroalkanes

Reactivity Trends in SN2 Reactions

Primary chloroalkanes (e.g., this compound, chloroethane) exhibit higher SN2 reactivity than secondary (2-chloropropane) or tertiary analogs due to reduced steric hindrance . For example:

  • This compound : K = 2.84 eV⁻¹ (DEA cross-section) .
  • 2-Chloropropane : Lower reactivity in SN2 due to branching.

Genotoxicity and Ames Test Results

  • This compound is Ames-negative , unlike many brominated analogs (e.g., 1-bromopropane) .

Comparison with Halogenated Alkanes

Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Genotoxicity (Ames Test) References
This compound C₃H₇Cl 46.6 Negative
1-Bromopropane C₃H₇Br 71.0 Positive
1,2-Dichloropropane C₃H₆Cl₂ 96.8 Not tested

Key Observations :

  • Brominated alkanes (e.g., 1-bromopropane) are more reactive and genotoxic than chlorinated counterparts .
  • 1,2-Dichloropropane is more persistent in the environment but can be reductively dechlorinated to this compound .

Toxicity Profile of this compound

  • Subchronic Inhalation (Rats): NOAEL (No Observable Adverse Effect Level): <310 ppm/6 h/day . Adverse effects at higher doses (5,000 ppm) include pancreatic acinar cell vacuolation .
  • Acute Toxicity :
    • LD₅₀ (oral, rats) >2,000 mg/kg .

Biological Activity

1-Chloropropane (C3H7Cl), a colorless, flammable liquid, is primarily used as a solvent and an intermediate in organic synthesis. Its biological activity has been the subject of various studies, particularly concerning its toxicological effects and metabolic pathways. This article reviews the existing literature on the biological activity of this compound, focusing on its inhalation toxicity, metabolic processes, and potential health risks.

Inhalation Toxicity

A significant study on the subchronic inhalation toxicity of this compound involved exposing rats to varying concentrations (310, 1,250, and 5,000 ppm) for six hours a day over 13 weeks. The findings indicated no mortality or severe clinical signs across all groups. However, notable effects included:

  • Body Weight and Food Consumption : A decrease in food consumption was observed in male rats exposed to 1,250 ppm and female rats at 5,000 ppm during specific weeks. Body weight changes were not statistically significant overall .
  • Biochemical Changes : Serum biochemistry revealed a significant decrease in glucose levels in males at higher concentrations. Additionally, total bilirubin levels increased significantly in the same group .
Exposure Level (ppm)Decrease in GlucoseIncrease in Total Bilirubin
310Not significantNot significant
1,250SignificantSignificant
5,000SignificantSignificant

Central Nervous System Effects

Exposure to this compound has been associated with central nervous system effects such as nausea, headaches, dizziness, and even unconsciousness at high concentrations. These symptoms underline the compound's neurotoxic potential .

Metabolism and Biotransformation

The metabolism of this compound primarily occurs via cytochrome P450 enzymes. It undergoes oxidative dechlorination to form propylene and other metabolites. The metabolic pathway can lead to various products depending on the conditions of exposure and species involved.

Case Studies

Research has demonstrated that inhalation of this compound can result in metabolic activation leading to potential genotoxicity. In vitro studies using bacterial systems have shown mutagenic effects under certain conditions; however, in vivo results tend to be less conclusive regarding carcinogenic potential .

Kinetic Studies

Kinetic studies have explored the thermal decomposition of this compound under high-temperature conditions (1015–1220 K). The primary reaction pathway involves unimolecular elimination of HCl, producing propylene as a major product:

C3H7ClC3H6+HCl\text{C}_3\text{H}_7\text{Cl}\rightarrow \text{C}_3\text{H}_6+\text{HCl}

This decomposition mechanism is critical for understanding how this compound behaves under extreme conditions and its potential environmental impact .

Q & A

Basic Research Questions

Q. How is 1-chloropropane synthesized, and what factors influence reaction yields and purity?

  • Methodological Answer : The synthesis of this compound is commonly achieved via radical chlorination of propane. The yield depends on the relative reactivity of primary (1°) vs. secondary (2°) hydrogens. For propane, the calculated yield of this compound (44%) vs. 2-chloropropane (56%) aligns with experimental results due to the higher reactivity of 2° hydrogens (3.8× vs. 1.0× for 1°) . Alternative methods include hydrochlorination of propene (with peroxide catalysts) or dehydrochlorination of 1,2-dichloropropane using strong bases (e.g., KOH). Purity is influenced by reaction conditions (temperature, catalyst) and separation techniques like fractional distillation .

Q. What analytical techniques are used to quantify this compound in complex mixtures, and how are low recovery rates addressed?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification. However, challenges arise in semi-volatile organic compound (SVOC) analysis, where recoveries for chlorinated compounds like this compound analogs (e.g., 2,2’-oxybis(this compound)) can fall below 50% due to matrix interference. Data are flagged as estimates (e.g., "J" flags in third-party validation) and qualified for decision-making by normalizing against control samples or using isotope dilution .

Q. What key physical properties of this compound are critical for experimental design, and how are they determined?

  • Methodological Answer : Critical properties include boiling point (46.6°C), density (0.890 g/cm³ at 20°C), and dipole moment (1.97 D). These are experimentally determined via techniques like differential scanning calorimetry (DSC) and spectroscopic methods (e.g., NMR for structural confirmation). The CRC Handbook provides validated thermodynamic parameters, such as vapor pressure curves and heat capacity, essential for reaction optimization and safety protocols .

Advanced Research Questions

Q. How do computational models explain the thermal decomposition pathways of this compound?

  • Methodological Answer : Theoretical studies using density functional theory (DFT) and molecular dynamics simulations reveal multi-channel decomposition pathways. For example, this compound undergoes C-Cl bond cleavage or β-hydrogen elimination, with activation energies calculated via transition state analysis. These models align with experimental kinetics data, showing higher stability compared to 2-chloropropane due to steric and electronic effects .

Q. What discrepancies exist between theoretical and experimental vibrational spectra of this compound, and how are they resolved?

  • Methodological Answer : Positron binding energy (εb) measurements via vibrational spectroscopy (e.g., Zeff analysis) show mismatches in spectral weight distribution between CH-stretch and lower-energy modes. Theoretical models often underestimate background contributions from multimode vibrations. Adjustments using hybrid quantum-mechanical/molecular-mechanical (QM/MM) simulations improve agreement, particularly for smaller molecules like this compound, where vibrational mode density is lower .

Q. How are artificial neural networks (ANNs) applied to predict reaction intermediates in this compound-based syntheses?

  • Methodological Answer : Multi-head attention mechanisms in ANNs map substructural interactions during reactions. For example, in Williamson ether synthesis, attention layers highlight nucleophilic interactions between 1-propanolate and the chlorine atom in this compound. This approach quantifies relative attention intensities (via color mapping) and identifies critical substructures (e.g., C-Cl bonds) driving reaction pathways .

Q. What contradictions arise in yield calculations vs. analytical recovery rates for this compound derivatives?

  • Methodological Answer : While radical chlorination predicts ~44% yield for this compound , analytical recoveries in SVOC studies often show lower values (e.g., 42–47% for analogs like 2,2’-oxybis(this compound)) due to experimental losses. Researchers address this by applying correction factors (e.g., surrogate recovery ratios) or using internal standards to improve accuracy .

Q. How does chlorine substitution impact the positron binding affinity of hydrocarbons like this compound?

  • Methodological Answer : Chlorination increases positron binding energy (εb) by enhancing molecular polarizability. For this compound, εb = 98 ± 4 meV, higher than n-hexane (94 ± 3 meV), due to the electron-withdrawing Cl atom. Experimental challenges include spectral broadening from multimode vibrations, resolved via high-resolution beam techniques and background subtraction protocols .

Guidelines for Structuring Research Questions

  • Complexity : Ensure questions require synthesis of experimental and theoretical data (e.g., reconciling DFT with spectroscopy) .
  • Feasibility : Align with accessible methodologies (e.g., GC-MS for quantification) .
  • Relevance : Focus on unresolved issues (e.g., spectral discrepancies) to advance mechanistic understanding .

Properties

IUPAC Name

1-chloropropane
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InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3
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InChI Key

SNMVRZFUUCLYTO-UHFFFAOYSA-N
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Canonical SMILES

CCCCl
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Molecular Formula

C3H7Cl
Record name 1-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID3051462
Record name 1-Chloropropane
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Molecular Weight

78.54 g/mol
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Physical Description

1-chloropropane appears as a clear colorless liquid. Boiling point 46.6 °C. Flash point below 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Irritant and narcotic., Colorless liquid; [Merck Index]
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Boiling Point

115 to 117 °F at 760 mmHg (USCG, 1999), 46.60 °C
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Flash Point

0 °F (USCG, 1999), -17.7 °C, < 0 °F (< -18 °C) (CLOSED CUP)
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Solubility

In water, 2720 mg/L at 25 °C, Miscible with ethanol, ether; soluble in benzene, chloroform
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Density

0.892 (USCG, 1999) - Less dense than water; will float, 0.8899 g/cu cm
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Vapor Density

2.7 (Air = 1)
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Vapor Pressure

345.0 [mmHg], Vapor pressure = 1 mm Hg at 68.3 °C, 344.4 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

540-54-5, 26446-76-4, 68390-96-5
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Melting Point

-189 °F (USCG, 1999), -122.8 °C, Liquid Molar Volume = 0.088777 cu m/kmol; Ideal Gas Heat of Formation = -1.3318X10+8 J/kmol; Heat of Fusion at melting point = 5.5440X10+6 J/kmol
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Retrosynthesis Analysis

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